molecular formula C19H23N3 B12738447 (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine CAS No. 70474-14-5

(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine

Cat. No.: B12738447
CAS No.: 70474-14-5
M. Wt: 293.4 g/mol
InChI Key: UODHWMIIDJUZIN-MOPGFXCFSA-N
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Description

(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine is a complex organic compound belonging to the class of alkaloids Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves the construction of the basic skeleton of the molecule through a series of cyclization reactions.

    Functional group modifications: Introduction of functional groups such as imino groups through specific reagents and conditions.

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine involves its interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Interact with specific receptors in the body, altering their activity.

    Modulate enzymes: Affect the activity of enzymes involved in various biochemical pathways.

    Influence gene expression: Alter the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Vinblastine: Another alkaloid with a similar structure, used in cancer treatment.

    Vincristine: Similar to vinblastine, also used in chemotherapy.

    Reserpine: An alkaloid with antihypertensive properties.

Uniqueness

(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine is unique due to its specific structural features and the range of potential applications it offers. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.

Properties

CAS No.

70474-14-5

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-imine

InChI

InChI=1S/C19H23N3/c1-2-19-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(16(20)12-19)17(14)18(19)21/h3-4,6-7,18,20H,2,5,8-12H2,1H3/t18-,19+/m1/s1

InChI Key

UODHWMIIDJUZIN-MOPGFXCFSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=N)C2

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=N)C2

Origin of Product

United States

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